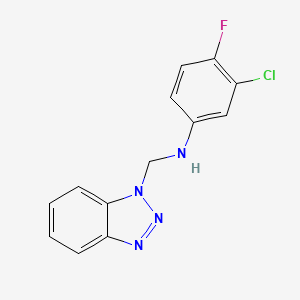

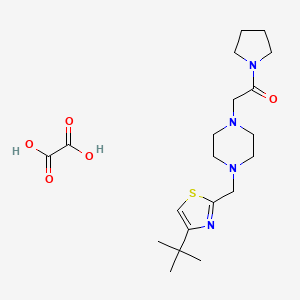

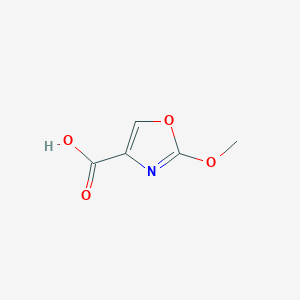

4-(Trifluoromethyl)-1 H-pyrrole-3-sulfonic acid dimethylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-1 H-pyrrole-3-sulfonic acid dimethylamide, also known as TFPS, is a highly reactive compound used in various scientific research applications. It is a sulfonamide compound that is widely used in the fields of biochemistry and molecular biology. TFPS is a versatile reagent that can be used for a range of applications, including protein modification, cross-linking, and labeling.

Scientific Research Applications

Synthesis and Structure

- Pyridinium-derived N-heterocyclic carbene complexes of platinum involving 4-(Trifluoromethyl)-1H-pyrrole-3-sulfonic acid dimethylamide are synthesized, displaying carbene pi-acidity and significant platinum-carbon multiple bonding, influencing the rate of associative ligand substitution (Owen, Labinger, & Bercaw, 2004).

Reactions and Derivatives

- The compound participates in reactions with hydroxylamine, leading to the formation of novel RF-containing isoxazole and chromone derivatives (Sosnovskikh, Moshkin, & Kodess, 2008).

- It acts as a terminator in cationic cyclisations, leading to the efficient formation of polycyclic systems (Haskins & Knight, 2002).

Crystal Structures

- The crystal structures of dimethylammonium trifluoromethanesulfonate, synthesized from trifluoromethanesulfonic acid with dimethylamine, have been studied, showing phase transitions and structural stability (Dietzel, Dinnebier, & Jansen, 2007).

Polyamides and Polymer Research

- In polymer research, it's used in the synthesis of soluble fluorinated polyamides containing pyridine and sulfone moieties, contributing to their solubility and thermal properties (Liu et al., 2013).

Proton Donating Ability

- Its derivatives are analyzed for their proton donating ability, with structure determining the formation of intramolecular hydrogen bonds and influencing acidity and interaction with Lewis bases (Oznobikhina et al., 2009).

Electrochemical Applications

- It is involved in the electroreductive desulfurization in controlled potential electrolysis, showing potential in the synthesis of trifluoromethyl-substituted olefin (Jabbar et al., 1998).

properties

IUPAC Name |

N,N-dimethyl-4-(trifluoromethyl)-1H-pyrrole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O2S/c1-12(2)15(13,14)6-4-11-3-5(6)7(8,9)10/h3-4,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKLZCDPGOEAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CNC=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522319.png)

![Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2522324.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2522325.png)

![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2522339.png)